BenchChemオンラインストアへようこそ!

Nitracrine

DNA cross-linking antitumor mechanism bioreductive activation

Nitracrine (Ledakrin, C-283) is a 1-nitroacridine for hypoxia-selective tumor biology research. Unlike topoisomerase II inhibitors like amsacrine, it requires nitroreductase-mediated metabolic activation to form covalent DNA interstrand cross-links, preferentially under hypoxic conditions. This unique mechanism, supported by a defined DNA repair signature (UV-4/UV-5 hypersensitivity), makes it an irreplaceable tool for investigating tumor microenvironment biology, DNA damage/repair pathways, and photoenhanced cytotoxicity. With approximately 1700-fold greater hypoxic radiosensitization potency than misonidazole in vitro, it serves as a benchmark for bioreductive drug development. Procure Nitracrine when your experimental design demands a mechanistically specific, hypoxia-activated DNA cross-linking agent that cannot be functionally substituted by other acridine-based DNA intercalators or general cross-linking drugs.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
CAS No. 4533-39-5
Cat. No. B1678954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitracrine
CAS4533-39-5
SynonymsC 283
C-283
C283
Ledakrin
Nitracrine
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20)
InChIKeyYMVWGSQGCWCDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitracrine (CAS 4533-39-5) Procurement Guide: Differentiated 1-Nitroacridine DNA Intercalator for Hypoxia-Selective Research Applications


Nitracrine (Ledakrin, C-283; CAS 4533-39-5) is a 1-nitroacridine derivative with a distinct mechanism of action among DNA-targeting antitumor agents. Unlike classical topoisomerase II inhibitors such as amsacrine, Nitracrine requires metabolic activation through nitro group reduction to form covalent DNA adducts and interstrand crosslinks, preferentially under hypoxic conditions [1][2]. This hypoxia-selective activation profile positions Nitracrine as a specialized research tool for investigating tumor microenvironment biology and bioreductive drug mechanisms, rather than as a general-purpose cytotoxic agent [3].

Nitracrine (CAS 4533-39-5) Differentiation: Why Amsacrine, Mitoxantrone, and Other Acridine Derivatives Cannot Substitute


Despite sharing an acridine scaffold with amsacrine, Nitracrine cannot be functionally replaced by other acridine-based DNA intercalators or general cross-linking agents. The critical differentiation lies in Nitracrine's requirement for reductive activation of its 1-nitro group to generate cytotoxic DNA lesions, a feature absent in amsacrine (which acts via topoisomerase II inhibition without nitro reduction) [1]. Furthermore, repositioning the nitro group to the 2-, 3-, or 4-position on the acridine ring abolishes DNA cross-linking capacity entirely [2]. Among hypoxia-selective cytotoxins, Nitracrine's relatively weak DNA-binding affinity (association constant ~12-fold higher than its quinoline analog 5-nitraquine) correlates with superior radiosensitization efficiency compared to nitroacridines possessing higher DNA-binding affinities [3]. These structural and mechanistic constraints render generic substitution scientifically invalid for experiments requiring the specific hypoxia-selective, cross-linking-competent profile of the parent 1-nitroacridine.

Nitracrine (CAS 4533-39-5) Quantitative Differentiation: Head-to-Head Evidence Versus Key Comparators


DNA Interstrand Cross-Linking Efficiency: Nitracrine Versus Mitomycin C Across Multiple Cell Types

Nitracrine (Ledakrin) was directly compared with mitomycin C, a clinically established DNA cross-linking agent, for in vivo interstrand cross-linking capacity in three distinct biological systems: Bacillus subtilis, HeLa cells, and Ehrlich ascites tumor (Eat) cells [1]. The frequency of covalent cross-links induced by Nitracrine was quantified in DNA base pairs per cross-link.

DNA cross-linking antitumor mechanism bioreductive activation

Hypoxia-Selective Cytotoxicity: Nitracrine Aerobic vs. Hypoxic Differential Potency

Using a panel of DNA repair-defective Chinese hamster ovary (CHO) cell line AA8 mutants, Nitracrine exhibited marked hypersensitivity in nucleotide excision repair-deficient lines UV-4 and UV-5 relative to wild-type AA8, enabling quantification of its hypoxia-selective cytotoxic mechanism [1]. The hypersensitivity factor (HF) quantifies the differential sensitivity between repair-deficient and repair-proficient cells.

hypoxia-selective bioreductive drug tumor microenvironment

Tumor Type Specificity: Nitracrine Versus Amsacrine in Murine Solid Tumor vs. Leukemia Models

A direct comparative study evaluated seven methoxy and/or nitro derivatives of acridine antitumor drugs, including Nitracrine and amsacrine, across in vitro assays and two distinct murine tumor models: Sarcoma-180 (solid tumor) and Leukemia L1210 [1]. Acute toxicity (LD50) in mice was also determined.

antitumor spectrum Sarcoma-180 Leukemia L1210 acridine comparative pharmacology

Radiosensitization Potency: Nitracrine Versus Misonidazole Under Hypoxic Conditions

Nitracrine's radiosensitizing ability was evaluated in mammalian cells and compared to misonidazole, a benchmark hypoxic cell radiosensitizer [1]. The concentration required for equivalent sensitization effect was quantified under both hypoxic and aerobic conditions.

radiosensitizer hypoxic cell electron-affinic DNA intercalator

Photoenhanced Cytotoxicity: Quantitative LD50 Values Across Leukemia and Fibroblast Cell Lines

Nitracrine exhibits photoenhanced cytotoxicity, with LD50 values determined under illumination in three distinct cell lines: murine leukemia P388, human erythroleukemia K562, and murine fibroblast NIH3T3 . The rate of cell death induction was also quantified.

photocytotoxicity LD50 P388 K562 NIH3T3

Structural Determinants of Cross-Linking Competence: 1-Nitro Position Is Essential

X-ray crystallographic analysis and computer-assisted molecular modeling of Nitracrine (C-283) and its analog C-829 established the structural requirements for DNA cross-linking activity [1]. The positional specificity of the nitro group was systematically evaluated.

structure-activity relationship nitroacridine DNA cross-linking positional isomer

Nitracrine (CAS 4533-39-5) Validated Research Application Scenarios Based on Quantitative Evidence


Hypoxia-Selective Cytotoxicity Mechanistic Studies in Solid Tumor Models

For investigators studying tumor hypoxia biology or bioreductive drug mechanisms, Nitracrine is the appropriate selection over amsacrine or mitoxantrone. The evidence demonstrates that Nitracrine, unlike amsacrine, exhibits preferential activity against solid tumors (Sa-180) rather than leukemia [1], and its cytotoxicity is markedly enhanced under hypoxic conditions via nitroreduction-dependent DNA adduct formation [2]. Researchers should procure Nitracrine when the experimental objective requires a hypoxia-selective agent with a defined DNA repair signature (UV-4/UV-5 hypersensitivity) for use in spheroid cultures or xenograft models where hypoxic fractions are present.

DNA Interstrand Cross-Link Repair Pathway Analysis

Nitracrine serves as a mechanistically distinct DNA cross-linking agent for comparative DNA repair studies. Quantitative evidence establishes that Nitracrine induces interstrand cross-links at a frequency of one per 20-80 kilobase pairs across bacterial and mammalian cells [1], comparable to mitomycin C. However, unlike mitomycin C, Nitracrine's activation requires cellular nitroreductases and produces a unique pattern of bulky DNA monoadducts that engage nucleotide excision repair pathways [2]. This distinct activation and repair profile makes Nitracrine a valuable tool for dissecting cross-link repair mechanisms without the confounding effects of topoisomerase II inhibition associated with agents like amsacrine [3].

Light-Controlled Cytotoxicity Assays and Photodynamic Research

Nitracrine's pronounced photoenhancement enables light-gated cytotoxicity experiments. Under illumination, LD50 values range from 0.16 μM (K562) to 0.6 μM (NIH3T3), with a >10-fold acceleration of cell death kinetics compared to dark conditions [1]. This property makes Nitracrine suitable for spatiotemporally controlled cell killing experiments, photodynamic therapy mechanism studies, and assays requiring precise temporal control over cytotoxic insult initiation. The differential sensitivity between leukemia and fibroblast lines (LD50 ratio ~3.8) further enables cell-type selectivity studies.

Hypoxic Cell Radiosensitization Mechanistic Studies

For radiation biology research requiring exceptional radiosensitizing potency under hypoxia, Nitracrine is approximately 1700-fold more potent than misonidazole [1], making it an ultrasensitive probe for investigating radiation-DNA damage interactions. However, the evidence also indicates that Nitracrine is too rapidly metabolized and too cytotoxic for direct in vivo radiosensitization applications [2]. Therefore, procurement is most appropriate for in vitro mechanistic studies of electron-affinic radiosensitization, DNA damage potentiation, and the development of next-generation bioreductive agents where Nitracrine serves as a benchmark comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitracrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.